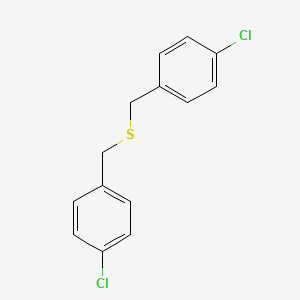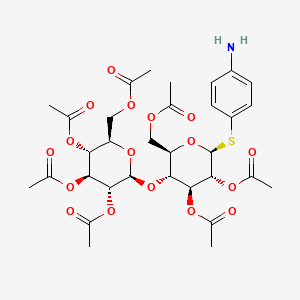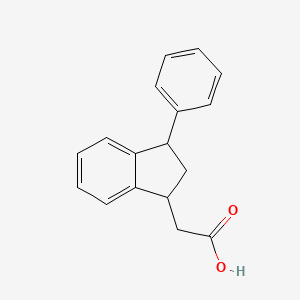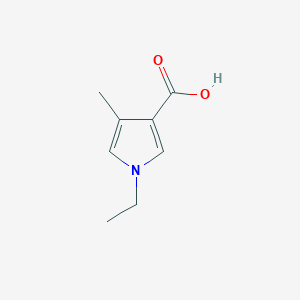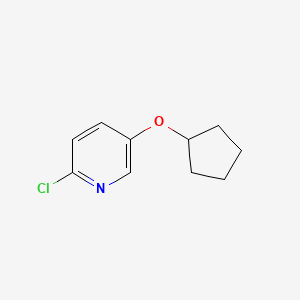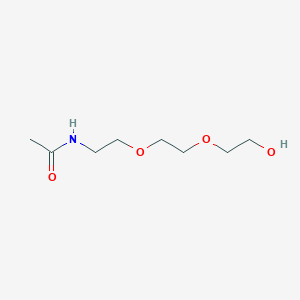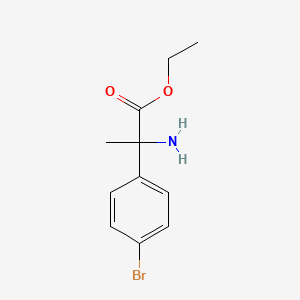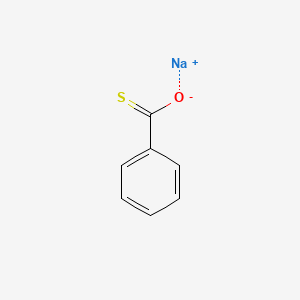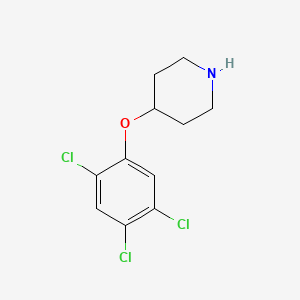
N-(5-bromo-4-methylpyridin-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-bromo-4-methylpyridin-2-yl)pivalamide is a chemical compound with the molecular formula C11H15BrN2O and a molecular weight of 271.16 g/mol . It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 4th position of the pyridine ring, along with a pivalamide group attached to the nitrogen atom at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-4-methylpyridin-2-yl)pivalamide typically involves the bromination of 4-methylpyridine followed by the introduction of the pivalamide group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The resulting brominated intermediate is then reacted with pivaloyl chloride in the presence of a base such as triethylamine to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-4-methylpyridin-2-yl)pivalamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include N-(5-azido-4-methylpyridin-2-yl)pivalamide, N-(5-thio-4-methylpyridin-2-yl)pivalamide, and N-(5-alkoxy-4-methylpyridin-2-yl)pivalamide.
Oxidation Reactions: Products include N-(5-bromo-4-formylpyridin-2-yl)pivalamide and N-(5-bromo-4-carboxypyridin-2-yl)pivalamide.
Reduction Reactions: Products include N-(4-methylpyridin-2-yl)pivalamide and reduced pyridine derivatives.
Scientific Research Applications
N-(5-bromo-4-methylpyridin-2-yl)pivalamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(5-bromo-4-methylpyridin-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The bromine atom and pivalamide group play crucial roles in its binding affinity and selectivity towards target proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromo-2-cyanopyridin-3-yl)pivalamide: Similar in structure but with a cyano group at the 2nd position.
N-(2-bromo-5-formylpyridin-3-yl)pivalamide: Contains a formyl group at the 5th position instead of a methyl group.
N-(5-bromo-3-methylpyridin-2-yl)pivalamide: Similar but with the bromine atom at the 3rd position.
Uniqueness
N-(5-bromo-4-methylpyridin-2-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position and the methyl group at the 4th position, along with the pivalamide group, makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
N-(5-bromo-4-methylpyridin-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15BrN2O/c1-7-5-9(13-6-8(7)12)14-10(15)11(2,3)4/h5-6H,1-4H3,(H,13,14,15) |
InChI Key |
BOMCQNSJWBXZSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1Br)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


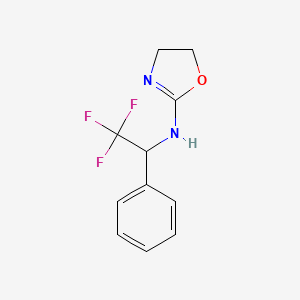
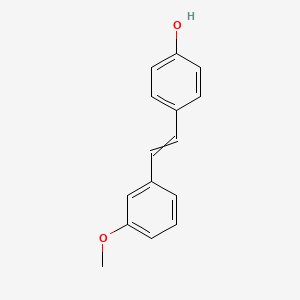
![4-[2-(6-methoxynaphthalen-2-yl)propyl]thiomorpholine](/img/structure/B8748673.png)

